molecular formula C9H17NO3 B2557756 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid CAS No. 1041525-89-6

2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid

Cat. No.: B2557756
CAS No.: 1041525-89-6
M. Wt: 187.239
InChI Key: NHJIJVVHTDGDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Hydroxyethylating agents, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.

    2-Piperidone: A piperidine derivative with a ketone functional group.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness

2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid is unique due to the presence of both a hydroxyethyl group and an acetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-6-4-8-3-1-2-5-10(8)7-9(12)13/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJIJVVHTDGDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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